![molecular formula C17H19BrN4O B2966135 2-bromo-N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]benzamide CAS No. 2097883-96-8](/img/structure/B2966135.png)
2-bromo-N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]benzamide
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Overview
Description
The compound “2-bromo-N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]benzamide” is a benzamide derivative. Benzamides are a class of compounds containing a benzene ring attached to an amide functional group .
Molecular Structure Analysis
The molecular structure of this compound would include a benzene ring, an amide group, a bromine atom attached to the benzene ring, and a tetrahydroquinazoline ring attached to the nitrogen of the amide group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence these properties include the presence of the bromine atom, which is a heavy atom that could influence the compound’s density and boiling point .Scientific Research Applications
Synthesis and Chemical Properties
Research has explored the synthesis of quinazoline and pyrimidine derivatives, with some studies investigating the anti-inflammatory properties of these compounds. For instance, one study describes the synthesis of nonsymmetrical dihydroquinazolin and amino-pyrimidine derivatives, showcasing the chemical flexibility and potential pharmacological applications of such structures (Prajapat & Talesara, 2016). Additionally, the synthesis of bromomethyl-dihydro-oxoquinazoline, a key intermediate for anti-cancer drugs, highlights the importance of these compounds in medicinal chemistry (Cao Sheng-li, 2004).
Potential Antiviral and Antimicrobial Applications
Some quinazolinone derivatives have been evaluated for their antiviral activity against various viruses, including HIV, HSV, and vaccinia viruses. For example, specific bromo-substituted quinazolinone compounds showed distinct antiviral activities, underscoring their potential in antiviral drug development (Selvam et al., 2010). Another study synthesized novel quinazolin-4(3H)-ones to evaluate their antiviral activities against respiratory and biodefense viruses, indicating the versatility of these compounds in addressing various infectious diseases (Selvam et al., 2007).
Applications in Drug Discovery and Design
Research into conformationally restricted analogues of benzamides, including studies on compounds structurally related to 2-bromo-N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]benzamide, has revealed their potential as antipsychotic agents. These studies contribute to our understanding of the structure-activity relationships that inform the design of new therapeutic agents (Norman et al., 1993).
Mechanism of Action
Future Directions
properties
IUPAC Name |
2-bromo-N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BrN4O/c1-22(2)17-19-10-11-9-12(7-8-15(11)21-17)20-16(23)13-5-3-4-6-14(13)18/h3-6,10,12H,7-9H2,1-2H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQKAFZBHRZVXEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=C2CC(CCC2=N1)NC(=O)C3=CC=CC=C3Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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